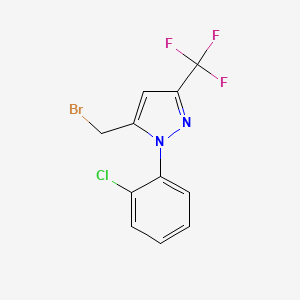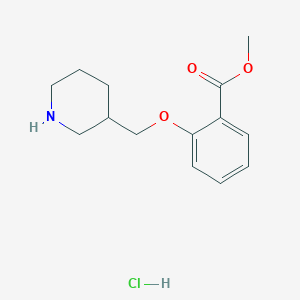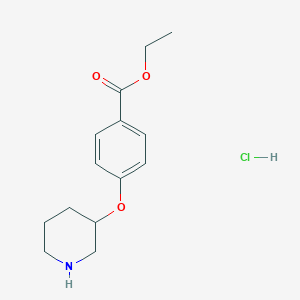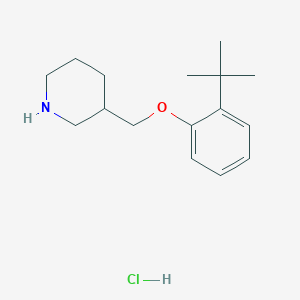
5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole
Descripción general
Descripción
5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole (5-BrMClTFP) is a novel small molecule compound that was first synthesized in the laboratory of Professor Roberta De Angelis at the University of Bologna in 2018. 5-BrMClTFP has since been studied for its potential applications in scientific research, including its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Versatile Precursor in Organic Synthesis
Martins et al. (2013) discussed the use of brominated trihalomethylenones, closely related to 5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole, as versatile precursors for synthesizing a range of pyrazole derivatives through cyclocondensation reactions. These derivatives include 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles and various other functionalized pyrazoles, indicating the compound's utility in facilitating the synthesis of complex organic molecules with moderate to good yields (Martins et al., 2013).
Anticancer and Antimicrobial Potential
A study by Hafez et al. (2016) synthesized novel pyrazole derivatives showing significant antimicrobial and anticancer activities. These derivatives were prepared from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrating the compound's relevance in developing potential therapeutic agents (Hafez et al., 2016).
Role in Synthesizing Condensed Pyrazoles
Arbačiauskienė et al. (2011) utilized ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates, related to the target compound, as precursors in Pd-catalysed cross-coupling reactions to synthesize condensed pyrazoles. This research highlights the compound's significance in creating structurally complex pyrazoles with potential pharmacological properties (Arbačiauskienė et al., 2011).
Development of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives
Zhang et al. (2008) synthesized a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives by reacting ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with amine. These compounds exhibited inhibitory effects on A549 lung cancer cell growth, suggesting the potential of related compounds in anticancer research (Zhang et al., 2008).
Propiedades
IUPAC Name |
5-(bromomethyl)-1-(2-chlorophenyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClF3N2/c12-6-7-5-10(11(14,15)16)17-18(7)9-4-2-1-3-8(9)13/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUSFZUJDIXUBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397674.png)
![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1397677.png)
![3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397678.png)
![4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397679.png)

![3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1397682.png)

![1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397684.png)
![3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397685.png)
![3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1397687.png)

![3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397690.png)
![4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397694.png)
